1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

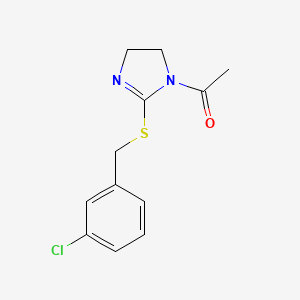

1-(2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 3-chlorobenzylthio group at the 2-position and an acetyl group at the 1-position. The compound’s structure combines aromatic, sulfur-containing, and ketone functionalities, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name |

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-9(16)15-6-5-14-12(15)17-8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFXQNANRDHAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, a compound featuring a complex structure with both aromatic and heterocyclic components, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties based on various research findings.

- Molecular Formula : C10H12ClN2OS

- Molecular Weight : 263.18668 g/mol

- CAS Number : 258347-64-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated the antifungal activity of imidazole derivatives, revealing that certain derivatives showed significant activity against various fungal strains, although specific data on this compound's efficacy were limited .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds containing imidazole rings have been shown to inhibit cancer cell proliferation in various models. The structure-activity relationship (SAR) analysis suggests that substitutions on the imidazole ring can enhance cytotoxicity against cancer cell lines. In particular, compounds with electron-donating groups demonstrated increased activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 23.30 ± 0.35 | Induces apoptosis via Bcl-2 inhibition |

| Compound B | HT29 | <10 | Disrupts cell cycle progression |

| This compound | TBD | TBD | TBD |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antifungal Study : A series of imidazole derivatives were synthesized and tested for antifungal activity against Candida albicans and Aspergillus flavus. While none exhibited significant activity against these strains, other derivatives showed promise against different fungal targets .

- Anticancer Research : In a study investigating the anticancer properties of thiazole and imidazole derivatives, it was found that certain modifications led to enhanced cytotoxic effects against various cancer cell lines. The presence of specific substituents was crucial for maximizing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1H-imidazol-1-yl ethanone derivatives. Key structural analogues include:

2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (): Substituents: 4-Chlorophenyl (aromatic), methylsulfanyl (alkylthio).

2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanone Derivatives (): Substituents: Varied aromatic and heterocyclic groups (e.g., p-OCH3, p-CH3, o-NO2). Activity: Derivatives with electron-withdrawing groups (e.g., nitro in 6c) showed enhanced anti-inflammatory activity, while electron-donating groups (e.g., methoxy in 6a) improved antimicrobial efficacy .

1-(4-Bromophenyl)-2-(4,6-Dibromo-1H-benzimidazol-1-yl)ethanone (): Substituents: Halogenated benzimidazole and phenacyl groups. Application: Demonstrated cytotoxic activity, highlighting the role of halogen atoms in enhancing bioactivity through increased lipophilicity and target binding .

Physicochemical Properties

A comparison of molecular weights, melting points, and yields is summarized below:

Note: Data for the target compound are extrapolated from structurally related analogues.

Spectral Characteristics

Infrared (IR) and NMR data from provide insights into functional groups:

- IR Peaks: ~1650–1676 cm⁻¹ (C=O stretch), ~1485 cm⁻¹ (NO₂ stretch in 6c) .

- 1H NMR : Aromatic protons resonate at δ 6.63–7.91 ppm, with distinct signals for substituents like O-CH3 (δ 3.41 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.